molecular formula C16H16N2O4 B13899206 Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate CAS No. 827025-40-1

Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate

Cat. No.: B13899206
CAS No.: 827025-40-1
M. Wt: 300.31 g/mol
InChI Key: GZBHCKHHKLNRMS-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate is a synthetic organic compound characterized by a benzoate ester core linked via an ether bond to a pyridine ring substituted with a methylcarbamoyl group. For instance, the pyridine-carboxamide moiety is a common pharmacophore in kinase inhibitors, as seen in Sorafenib Tosylate (CAS 475207-59-1), a cancer therapeutic containing a related 2-(methylcarbamoyl)pyridin-4-yl group .

Properties

CAS No.

827025-40-1

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

ethyl 3-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate

InChI

InChI=1S/C16H16N2O4/c1-3-21-16(20)11-5-4-6-12(9-11)22-13-7-8-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

GZBHCKHHKLNRMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC(=NC=C2)C(=O)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate typically proceeds through the following key steps:

  • Formation of Benzoyl Chloride Intermediate: Starting from ethyl 3-hydroxybenzoate, conversion to the corresponding benzoyl chloride is achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride. This step is crucial for activating the benzoate for subsequent nucleophilic substitution.

  • Nucleophilic Substitution with Pyridin-4-ol Derivative: The benzoyl chloride intermediate reacts with 2-(methylcarbamoyl)pyridin-4-ol, forming the ether linkage connecting the benzoate and pyridine moieties. This reaction is typically conducted in an aprotic solvent like chloroform or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

  • Amide Formation: The methylcarbamoyl group on the pyridine ring is introduced or retained through amide bond formation, often involving carbamoyl chloride or isocyanate intermediates. This step may be performed prior to or after the ether bond formation depending on the synthetic route.

Detailed Procedure from Literature

A representative synthesis adapted from the literature involves:

Step Reagents and Conditions Description Yield (%) Notes
1 Ethyl 3-hydroxybenzoate + Thionyl chloride (SOCl2), reflux Conversion to benzoyl chloride intermediate Quantitative Standard chlorination method
2 Benzoyl chloride + 2-(methylcarbamoyl)pyridin-4-ol, dry chloroform, 0 °C to room temp, stirring Formation of ether linkage by nucleophilic substitution ~60 Monitored by TLC, purified by silica gel chromatography
3 Methylcarbamoyl group introduction via reaction with methyl isocyanate or carbamoyl chloride Amide bond formation on pyridine ring Variable (60-95) May precede or follow ether formation depending on route
4 Purification by recrystallization or column chromatography Isolation of pure product N/A Solvent systems include ethyl acetate/hexane mixtures

Alternative Synthetic Routes

  • Use of N,N'-Carbonyldiimidazole (CDI): Some methods employ CDI to activate carboxylic acids for amide bond formation, followed by coupling with amine-containing pyridine derivatives. This approach allows mild reaction conditions and good yields.

  • Reflux in DMF with Primary Amines: The benzoyl chloride intermediate can be reacted with various primary amines in DMF under reflux to obtain amide derivatives, which can then be converted to the target compound by further functionalization.

  • Stepwise Functional Group Manipulation: The synthesis may involve preparing intermediate amides or carbamates on the pyridine ring before coupling with the benzoate moiety, allowing better control over substitution patterns and purity.

Reaction Monitoring and Purification

  • Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress at each step, ensuring completion before workup.

  • Column Chromatography: Silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) is standard for purification of intermediates and final products.

  • Recrystallization: Final compounds are often recrystallized from solvents like ethyl acetate to enhance purity and obtain crystalline solids suitable for characterization.

Data Table Summarizing Key Preparation Parameters

Parameter Description Typical Conditions Outcome
Starting Material Ethyl 3-hydroxybenzoate Commercially available High purity
Activation Conversion to benzoyl chloride SOCl2, reflux, dry conditions Quantitative yield
Nucleophile 2-(methylcarbamoyl)pyridin-4-ol Dry chloroform, 0 °C to RT ~60% yield
Amide Formation Using methyl isocyanate or CDI Room temperature to reflux 60-95% yield
Solvents Chloroform, DMF, ethyl acetate Dry, inert atmosphere Purity control
Purification Silica gel chromatography, recrystallization Gradient elution solvents >95% purity
Reaction Monitoring TLC, LCMS Petroleum ether/EtOAc system Ensures completeness

Research Findings and Observations

  • The key to successful synthesis lies in the efficient formation of the benzoyl chloride intermediate and its subsequent reaction with the pyridin-4-ol derivative under anhydrous conditions to prevent hydrolysis.

  • The methylcarbamoyl group on the pyridine ring can be introduced either before or after ether bond formation, with some flexibility depending on reagent availability and desired purity.

  • Use of CDI as a coupling agent for amide bond formation offers milder conditions and higher selectivity compared to direct use of acid chlorides or isocyanates.

  • Yields for the overall synthesis vary from moderate to high (60-95%) depending on the step and purification method, with column chromatography being essential for isolating pure compounds.

  • Reaction monitoring by TLC and LCMS is critical to optimize reaction times and avoid side reactions or incomplete conversions.

Chemical Reactions Analysis

Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include polar aprotic solvents, strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted benzoates and pyridine derivatives.

Scientific Research Applications

Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate has several scientific research applications, including :

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pharmacologically active molecules and coordination polymer precursors. Below is a detailed analysis:

Sorafenib Tosylate (BAY 54-9085)

  • Structure : Sorafenib Tosylate includes a 4-[[2-(methylcarbamoyl)pyridin-4-yl]oxy]phenyl urea backbone linked to a chloro-trifluoromethylphenyl group, with a tosylate counterion .
  • Key Differences :
    • Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate lacks the urea linkage and tosylate group, replacing them with a benzoate ester.
    • The absence of the chloro-trifluoromethylphenyl moiety in the target compound limits its direct anticancer activity but may enhance its utility as a synthetic intermediate.
  • Functional Impact :
    • Sorafenib’s urea group enables hydrogen bonding with kinase targets, while the tosylate improves solubility. In contrast, the ester group in the target compound may reduce metabolic stability but increase lipophilicity .

Coordination Polymer Precursors

  • Similar compounds, such as pyridine-carboxylate derivatives, are widely used to construct metal-organic frameworks (MOFs) .

Data Table: Structural and Functional Comparison

Property This compound Sorafenib Tosylate Pyridine-Carboxylate MOF Linkers
Core Functional Groups Benzoate ester, pyridinyl ether, methylcarbamoyl Urea, tosylate, pyridinyl ether Carboxylate, pyridine
Molecular Weight ~331 g/mol (estimated) 637.00 g/mol Variable (e.g., ~167 g/mol for pyridine-2-carboxylate)
Bioactivity Likely limited (intermediate) Anticancer (kinase inhibition) Non-bioactive (material science)
Application Pharmaceutical synthesis, PCP research Oncology therapeutics Gas storage, catalysis
Key Reference N/A (hypothesized from structural analogs)

Research Findings and Implications

  • Pharmaceutical Context: this compound may serve as a precursor to urea-based drugs like Sorafenib. Its ester group could undergo hydrolysis or aminolysis to form active pharmacophores .
  • Material Science Potential: In PCPs, its dual functionality (pyridine and ester) might enable novel framework geometries, though steric effects from the methylcarbamoyl group could necessitate tailored synthesis conditions .

Biological Activity

Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate, a compound with the CAS number 827025-41-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H16N2O4
Molecular Weight288.31 g/mol
LogP2.32260
PSA88.52000 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound's structure allows it to act as an inhibitor of specific protein kinases and other enzymes, making it a candidate for anti-inflammatory and analgesic therapies.

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of compounds structurally similar to this compound. Results indicated that these compounds exhibited significant inhibition of prostaglandin E2 (PGE2) production, with an IC50 value in the low nanomolar range, suggesting potent anti-inflammatory properties .
  • Analgesic Efficacy : In a pain model study, compounds derived from similar frameworks demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacokinetic profiles indicated that these compounds could be effective in treating conditions characterized by chronic pain and inflammation .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs. Notable findings include:

  • Inhibition of Inflammatory Mediators : The compound showed significant inhibition of TNFα production in ex vivo assays using LPS-stimulated human whole blood .
  • Selectivity Profile : The selectivity of this compound for specific inflammatory pathways was evaluated against various receptors and enzymes, demonstrating a favorable selectivity index compared to traditional NSAIDs .

Pharmacokinetics

The pharmacokinetic studies revealed that this compound has moderate bioavailability due to its lipophilic nature, which aids in membrane permeability but may also lead to rapid metabolism .

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